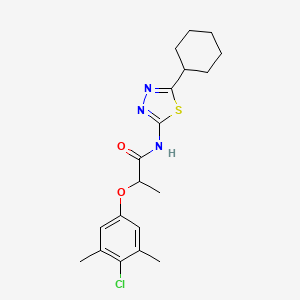![molecular formula C16H17N7O2 B4174492 N-(4-AMINO-6-{[6-(BENZYLOXY)-3-PYRIDAZINYL]OXY}-1,3,5-TRIAZIN-2-YL)-N-ETHYLAMINE](/img/structure/B4174492.png)
N-(4-AMINO-6-{[6-(BENZYLOXY)-3-PYRIDAZINYL]OXY}-1,3,5-TRIAZIN-2-YL)-N-ETHYLAMINE
Overview
Description
N-(4-AMINO-6-{[6-(BENZYLOXY)-3-PYRIDAZINYL]OXY}-1,3,5-TRIAZIN-2-YL)-N-ETHYLAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a benzyloxy group attached to a pyridazinyl ring, further linked to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-AMINO-6-{[6-(BENZYLOXY)-3-PYRIDAZINYL]OXY}-1,3,5-TRIAZIN-2-YL)-N-ETHYLAMINE typically involves multiple steps. One common approach starts with the preparation of the pyridazinyl intermediate, which is then coupled with the triazine core. The reaction conditions often require the use of specific catalysts and solvents to facilitate the coupling process. For instance, the use of sodium carbonate as an acid scavenger in the presence of an ice bath can help in the selective substitution of chloride ions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often incorporating advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-AMINO-6-{[6-(BENZYLOXY)-3-PYRIDAZINYL]OXY}-1,3,5-TRIAZIN-2-YL)-N-ETHYLAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium carbonate in the presence of an ice bath.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-AMINO-6-{[6-(BENZYLOXY)-3-PYRIDAZINYL]OXY}-1,3,5-TRIAZIN-2-YL)-N-ETHYLAMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-AMINO-6-{[6-(BENZYLOXY)-3-PYRIDAZINYL]OXY}-1,3,5-TRIAZIN-2-YL)-N-ETHYLAMINE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine: A triazine derivative with similar structural features but different functional groups.
6-phenyl-1,3,5-triazine-2,4-diamine: Another triazine compound with a phenyl group instead of a benzyloxy group.
Uniqueness
The uniqueness of N-(4-AMINO-6-{[6-(BENZYLOXY)-3-PYRIDAZINYL]OXY}-1,3,5-TRIAZIN-2-YL)-N-ETHYLAMINE lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the benzyloxy group, in particular, can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-N-ethyl-6-(6-phenylmethoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-2-18-15-19-14(17)20-16(21-15)25-13-9-8-12(22-23-13)24-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H3,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRQQTWBEMCQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)OC2=NN=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-butylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4174419.png)

![9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4174436.png)
![N-(4-methylphenyl)-2-[(3-methylphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4174442.png)
![3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4174450.png)
![N-(2-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4174457.png)
![4-{2-[(2-thienylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4174464.png)


![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4174475.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B4174482.png)
![2-(1-adamantyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B4174483.png)
![N-bicyclo[2.2.1]hept-2-yl-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4174497.png)

